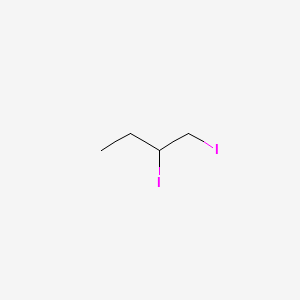

1,2-Diiodobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

53161-72-1 |

|---|---|

Molecular Formula |

C4H8I2 |

Molecular Weight |

309.92 g/mol |

IUPAC Name |

1,2-diiodobutane |

InChI |

InChI=1S/C4H8I2/c1-2-4(6)3-5/h4H,2-3H2,1H3 |

InChI Key |

MIAAQPQIWLWRSI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CI)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Properties and Structure of 1,2-Diiodobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of 1,2-diiodobutane. The information is curated to support research, development, and drug discovery applications by presenting key data in an accessible format, including detailed experimental insights and structural visualizations.

Chemical and Physical Properties

This compound is a vicinal diiodoalkane with the molecular formula C₄H₈I₂.[1][2] It is a dense, high-boiling liquid at room temperature. The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₄H₈I₂ | [1][2] |

| Molecular Weight | 309.9153 g/mol | [1][2] |

| CAS Registry Number | 53161-72-1 | [1][2] |

| IUPAC Name | This compound | |

| Boiling Point | 230.1 °C at 760 mmHg | |

| Density | 2.337 g/cm³ | |

| Refractive Index | 1.618 | |

| Enthalpy of Formation (Gas) | 12.3 ± 6.4 kJ/mol | [1] |

Chemical Structure and Stereochemistry

The structure of this compound features a four-carbon butane (B89635) chain with iodine atoms attached to the first and second carbon atoms. This arrangement results in a chiral center at the second carbon atom (C2), leading to the existence of two enantiomers: (R)-1,2-diiodobutane and (S)-1,2-diiodobutane.[3]

The Cahn-Ingold-Prelog priority rules are used to assign the absolute configuration (R or S) to the chiral center. The priority of the substituents on C2 is determined by their atomic number: I > CH₂I > CH₂CH₃ > H.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

An In-depth Technical Guide to 1,2-Diiodobutane (CAS Number: 53161-72-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diiodobutane, with the CAS registry number 53161-72-1, is a vicinal diiodoalkane. Its structure features a four-carbon chain with iodine atoms attached to the first and second carbon atoms. While its isomer, 1,4-diiodobutane, has been more extensively studied as a versatile building block in organic and pharmaceutical synthesis, this compound possesses unique reactivity owing to the proximity of the two iodine substituents. This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, synthesis, reactivity, and potential, albeit largely inferred, biological significance.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| CAS Number | 53161-72-1 | [1][2] |

| Molecular Formula | C₄H₈I₂ | [1][2] |

| Molecular Weight | 309.915 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 230.1 °C at 760 mmHg | |

| Density | 2.337 g/cm³ | |

| Flash Point | 104.3 °C | |

| Refractive Index | 1.618 | |

| LogP (Predicted) | 3.44 |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the electrophilic addition of iodine to 1-butene (B85601). This reaction proceeds through a cyclic iodonium (B1229267) ion intermediate, leading to the anti-addition of the two iodine atoms.

Experimental Protocol: Synthesis of this compound from 1-Butene

This protocol is adapted from analogous procedures for the iodination of alkenes.

Materials:

-

1-Butene

-

Iodine (I₂)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Dry ice/acetone bath

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-butene (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Prepare a solution of iodine (1.1 equivalents) in anhydrous dichloromethane.

-

Add the iodine solution dropwise to the cooled solution of 1-butene with vigorous stirring. The purple color of the iodine solution will disappear upon reaction.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to warm to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Reactivity and Key Reactions

Vicinal diiodides like this compound are known for their instability, often undergoing elimination of iodine to reform the alkene. This reactivity is driven by the steric strain imposed by the two bulky iodine atoms on adjacent carbons and the relatively weak carbon-iodine bonds.

A key reaction of this compound is dehydrohalogenation, where treatment with a base leads to the elimination of hydrogen iodide to form iodoalkenes and potentially butyne through a second elimination. The choice of base and reaction conditions can influence the product distribution.

Experimental Protocol: Dehydrohalogenation of this compound

This protocol provides a general method for the elimination reaction of this compound.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Round-bottom flask with a magnetic stirrer and nitrogen inlet

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF.

-

Slowly add the base solution to the stirred solution of this compound.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product mixture of iodoalkenes.

-

The products can be separated and purified by column chromatography.

Spectroscopic Data

¹H NMR: The spectrum would be complex due to the presence of a chiral center. Protons on the carbon bearing the iodine atoms would be diastereotopic and would show complex splitting patterns. The ethyl group protons would also exhibit characteristic multiplets.

¹³C NMR: Four distinct signals would be expected, corresponding to the four non-equivalent carbon atoms in the molecule. The carbons bonded to iodine would be significantly shifted downfield.

IR Spectroscopy: Characteristic C-I stretching vibrations would be observed in the fingerprint region, typically between 500 and 600 cm⁻¹. The spectrum would also show C-H stretching and bending vibrations for the alkyl chain.

Mass Spectrometry: The molecular ion peak [M]⁺ at m/z 310 would likely be observed. Common fragmentation patterns would include the loss of an iodine atom ([M-127]⁺) and cleavage of the C-C bond, leading to various butyl and ethyl fragments.

Biological Activity and Applications

There is a notable lack of direct studies on the biological activity of this compound. However, research on other short-chain diiodoalkanes, such as 1,2-diiodoethane, 1,3-diiodopropane, and 1,4-diiodobutane, has demonstrated significant cytotoxicity in human hepatocellular carcinoma (HepG2) cells.[3][4] These studies suggest that diiodoalkanes can induce oxidative stress by increasing intracellular reactive oxygen species (ROS), leading to cell death.[3][4]

Based on these findings, it is plausible that this compound could exhibit similar cytotoxic properties. This potential for inducing oxidative stress could be an area of interest for researchers in cancer biology and toxicology. However, it is crucial to emphasize that these are extrapolations, and dedicated studies on this compound are required to confirm any biological activity.

In the context of drug development, the high reactivity and potential for non-specific alkylation by haloalkanes can be a double-edged sword. While this reactivity can be harnessed for targeted covalent inhibitors, it also raises concerns about toxicity and off-target effects.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with other haloalkanes, it is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Due to the instability of vicinal diiodides, it should be stored in a cool, dark place, away from heat and light to prevent decomposition.

Conclusion

This compound is a vicinal diiodoalkane with distinct reactivity due to the adjacent iodine atoms. While specific data on this compound is limited, this guide provides a comprehensive summary of its known physicochemical properties, a plausible synthetic route, and key reactions based on the chemistry of analogous compounds. The inferred cytotoxic potential, based on studies of related diiodoalkanes, suggests a possible avenue for future research. Further investigation is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential applications in organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to the Physical Properties of 1,2-Diiodobutane

This guide provides a comprehensive overview of the key physical properties of 1,2-diiodobutane, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data in a clear, tabular format and detailing the experimental protocols for the determination of these properties.

Core Physical Properties

This compound is a halogenated alkane with the chemical formula C₄H₈I₂. Its physical characteristics are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical processes.

Quantitative Data Summary

The primary physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 230.1 | °C | at 760 mmHg |

| Density | 2.337 | g/mL | Not Specified |

Experimental Protocols

The following sections detail the standard experimental methodologies that can be employed to determine the boiling point and density of this compound. While specific experimental data for this compound is not extensively published, these general procedures are widely accepted for liquid organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] For an accurate determination of the boiling point of this compound, two common methods are the Simple Distillation Method and the Thiele Tube Method.

1. Simple Distillation Method

This method is suitable when a relatively larger sample volume (at least 5 mL) is available and can also serve as a purification step.[1][2]

-

Apparatus: A round-bottom flask, a condenser, a receiving flask, a thermometer, a heating mantle, and boiling chips.

-

Procedure:

-

Place approximately 10 mL of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the stable temperature at which the liquid is actively distilling and condensing into the receiving flask.[2]

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[1]

-

2. Thiele Tube Method

This micro-method is ideal when only a small amount of the substance is available.[3]

-

Apparatus: A Thiele tube, a thermometer, a small test tube (or fusion tube), a capillary tube sealed at one end, a rubber band or wire for attachment, and a heat source (Bunsen burner or oil bath).

-

Procedure:

-

Fill the small test tube with this compound to a depth of about 1-2 cm.

-

Place the sealed capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bulb of the thermometer is level with the sample.

-

Insert the thermometer and attached tube into the Thiele tube, which is filled with a high-boiling point oil (like mineral oil or silicone oil).

-

Gently heat the side arm of the Thiele tube.[3]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[3][4]

-

Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume. For a liquid like this compound, this can be accurately determined using straightforward laboratory techniques.

1. Direct Measurement Method

This is the most common and direct method for determining the density of a liquid.

-

Apparatus: A graduated cylinder (e.g., 10 mL or 25 mL), and an analytical balance.

-

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.

-

Carefully add a known volume of this compound to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus.

-

Measure and record the combined mass of the graduated cylinder and the this compound.

-

Calculate the mass of the this compound by subtracting the mass of the empty graduated cylinder from the combined mass.

-

Calculate the density by dividing the mass of the liquid by the volume measured.

-

For improved accuracy, this procedure should be repeated multiple times, and the average density calculated.

-

Factors Influencing Physical Properties

The boiling point and density of haloalkanes are influenced by several molecular factors. Understanding these relationships is crucial for predicting the properties of related compounds.

Caption: Logical relationships of factors influencing the physical properties of haloalkanes.

References

A Technical Guide to 1,2-Diiodobutane: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diiodobutane is a vicinal diiodide, an organic compound where two iodine atoms are attached to adjacent carbon atoms. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in research and drug development, drawing parallels with structurally related compounds.

Core Properties of this compound

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C4H8I2 | [1][2] |

| Molecular Weight | 309.92 g/mol | [3] |

| CAS Registry Number | 53161-72-1 | [2] |

| Enthalpy of Formation (gas) | 12.3 ± 6.4 kJ/mol | [4] |

Synthesis of this compound from 1-Butene (B85601)

The primary method for synthesizing this compound is through the electrophilic addition of iodine to 1-butene. The reaction proceeds via a cyclic iodonium (B1229267) ion intermediate, leading to the anti-addition of the two iodine atoms across the double bond.[5]

Experimental Protocol: Iodination of 1-Butene

This protocol describes a general method for the synthesis of this compound from 1-butene using molecular iodine.

Materials:

-

1-Butene (gas or condensed)

-

Molecular Iodine (I₂)

-

An inert, non-polar solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

-

10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve a known quantity of 1-butene in a suitable non-polar solvent, such as dichloromethane.[5]

-

In a separate container, prepare a solution of molecular iodine in the same solvent.

-

Slowly add the iodine solution to the 1-butene solution while stirring at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of the iodine.[5]

-

Once the reaction is complete (indicated by the persistence of a faint iodine color or confirmed by TLC/GC-MS), quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any excess iodine.[5]

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with the sodium thiosulfate solution and then with water.[5]

-

Dry the organic phase over anhydrous sodium sulfate.[5]

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by distillation or chromatography if necessary.

Potential Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, the reactivity of the carbon-iodine bond suggests its utility as a synthetic intermediate. By analogy with the structurally related 1,4-diiodobutane, which is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), this compound holds potential in several areas.[6][7]

-

Alkylation Reactions: The iodine atoms in this compound are good leaving groups, making the compound a potential alkylating agent for introducing a butyl group with adjacent reactive sites.

-

Synthesis of Heterocyclic Compounds: Vicinal dihalides are precursors for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry.

-

Precursor to other Functional Groups: The diiodo- functionality can be converted to other functional groups, providing a versatile platform for the synthesis of more complex molecules.

Visualizing the Synthesis of this compound

The following diagram illustrates the experimental workflow for the synthesis of this compound from 1-butene.

Conclusion

This compound is a halogenated hydrocarbon with well-defined physical and chemical properties. Its synthesis from 1-butene is a straightforward process based on the electrophilic addition of iodine. While its direct applications are not as widely reported as some of its isomers, its chemical structure suggests significant potential as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical research and development. Further exploration of the reactivity of this compound is warranted to fully realize its synthetic utility.

References

- 1. This compound | C4H8I2 | CID 143014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 1,1-Diiodobutane | C4H8I2 | CID 13734809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Diiodobutane

This guide provides a detailed overview of the expected spectroscopic data for 1,2-diiodobutane, targeting researchers, scientists, and professionals in drug development. The information presented is based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for analogous alkyl halides. Due to a lack of readily available, specific experimental data for this compound, this guide synthesizes predicted data to serve as a reference.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ | ~1.0-1.2 | Triplet | ~7 |

| -CH₂- | ~1.8-2.1 | Multiplet | - |

| -CHI- | ~4.1-4.3 | Multiplet | - |

| -CH₂I | ~3.2-3.4 | Multiplet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -C H₃ | ~10-15 |

| -C H₂- | ~30-35 |

| -C HI- | ~35-40 |

| -C H₂I | ~15-20 |

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| C-H | 2850-3000 | Stretching |

| -CH₂X (X=I) | 1150-1300 | Wagging[1] |

| C-I | 500-600 | Stretching[2] |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment | Notes |

| 310 | [C₄H₈I₂]⁺ | Molecular ion peak (M⁺) |

| 183 | [C₄H₈I]⁺ | Loss of one iodine atom |

| 127 | [I]⁺ | Iodine cation |

| 55 | [C₄H₇]⁺ | Loss of both iodine atoms and a hydrogen atom[3] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample on the salt plates and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron impact (EI) ionization, where high-energy electrons (typically 70 eV) bombard the sample molecules.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. infrared spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

Thermochemistry of 1,2-Diiodobutane Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry associated with the formation of 1,2-diiodobutane. The document presents key quantitative data, details established experimental and computational protocols for determining thermochemical values, and visualizes the underlying processes. This information is crucial for understanding the stability, reactivity, and potential synthetic pathways of this compound, a molecule of interest in various chemical and pharmaceutical research areas.

Data Presentation

The thermochemical data for the formation of this compound are summarized in the tables below for clarity and comparative analysis.

Table 1: Standard Molar Enthalpy of Formation of Gaseous this compound

| Chemical Species | Formula | State | ΔfH°gas (kJ/mol) | Uncertainty (kJ/mol) | Method | Reference |

| This compound | C4H8I2 | Gas | 12.3 | ± 6.4 | Cm | Cline and Kistiakowsky, 1937; Cox and Pilcher, 1970[1] |

Method "Cm" refers to a value derived from calorimetry or chemical equilibrium studies.

Table 2: Standard Molar Enthalpy of Reaction for the Formation of Gaseous this compound

| Reaction | ΔrH° (kJ/mol) | Uncertainty (kJ/mol) | Method | Reference |

| 1-Butene (B85601) (g) + I2 (g) → this compound (g) | -50.2 | ± 6.3 | Cm | Cline and Kistiakowsky, 1937[1] |

| This compound (g) → 1-Butene (g) + I2 (g) | 50.2 | ± 6.3 | Cm | Cline and Kistiakowsky, 1937[1] |

Table 3: Relevant Bond Dissociation Enthalpies (BDEs)

| Bond | Chemical Context | BDE (kJ/mol) | Reference |

| C-I | 2-Iodobutane | 234 | Benchchem[2] |

| C-I | 1-Iodobutane (Calculated) | ~210.5 | Based on Hess's Law with data from The Student Room[3] |

| I-I | Diiodine | 214 | The Student Room[3] |

| C=C | 1-Butene (π-bond component) | ~267 | General Chemistry Textbooks |

| C-C | Ethane | 368 | CRC Handbook of Chemistry and Physics[4] |

Experimental Protocols

The experimental data for the thermochemistry of this compound formation were primarily derived from gas-phase equilibrium studies. The following is a detailed description of the likely methodology employed in the seminal work by Cline and Kistiakowsky in 1937.

Determination of Reaction Enthalpy via Gas-Phase Equilibrium

This method involves establishing a reversible reaction in the gas phase and measuring the equilibrium constant at different temperatures. The van't Hoff equation can then be used to determine the standard enthalpy change of the reaction.

Experimental Setup:

-

Reaction Vessel: A sealed, thermostatted reaction vessel of a known volume, constructed from a material that is inert to the reactants and products (e.g., Pyrex glass).

-

Temperature Control: The reaction vessel is placed in a furnace or thermostat capable of maintaining a constant and uniform temperature to within a high degree of precision (e.g., ±0.1 °C).

-

Pressure Measurement: A manometer or pressure transducer is connected to the reaction vessel to monitor the total pressure of the gaseous mixture.

-

Sample Introduction System: A system for introducing precise amounts of the reactants (1-butene and iodine) into the reaction vessel.

Procedure:

-

Preparation: The reaction vessel is thoroughly cleaned and evacuated to a high vacuum.

-

Reactant Introduction: Known quantities of 1-butene and iodine are introduced into the reaction vessel. The amounts are chosen to ensure that a measurable equilibrium is established.

-

Equilibration: The vessel is heated to a specific temperature and allowed to reach thermal and chemical equilibrium. The total pressure is monitored until it becomes constant, indicating that equilibrium has been reached.

-

Data Collection: The equilibrium total pressure and temperature are recorded. This process is repeated at several different temperatures.

-

Analysis of Equilibrium Composition: The partial pressures of the reactants and products at equilibrium are determined. This can be achieved through various methods:

-

Spectrophotometry: The concentration of iodine, which has a distinct visible absorption spectrum, can be measured.

-

Quenching and Chemical Analysis: The reaction mixture can be rapidly cooled ("quenched") to stop the reaction, and the composition can then be determined by chemical analysis (e.g., titration).

-

-

Calculation of the Equilibrium Constant (Kp): The partial pressures are used to calculate the equilibrium constant, Kp, at each temperature.

-

Determination of ΔrH°: A plot of ln(Kp) versus 1/T (a van't Hoff plot) is constructed. The slope of this plot is equal to -ΔrH°/R, where R is the gas constant. From the slope, the standard enthalpy of reaction (ΔrH°) can be calculated.

Computational Protocols

Modern computational chemistry provides a powerful tool for the ab initio calculation of thermochemical data. The Gaussian-3 (G3) theory and its variants, such as G3B3, are high-accuracy composite methods suitable for determining the enthalpy of formation of molecules like this compound.

G3B3 Computational Protocol for Enthalpy of Formation

The G3B3 method involves a series of calculations to approximate the energy of a molecule at a high level of theory.

-

Geometry Optimization and Frequency Calculation:

-

The initial structure of this compound is built.

-

The geometry is optimized, and vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using different levels of theory and basis sets. These calculations include:

-

QCISD(T,FC)/6-31G(d)

-

MP4(FC)/6-31+G(d)

-

MP4(FC)/6-31G(2df,p)

-

MP2(Full)/G3large

-

-

Calculation of the Total Energy (E0): The results of the single-point energy calculations are combined in a specific manner, along with the zero-point vibrational energy (ZPVE) from the frequency calculation, to yield the total energy at 0 K (E0).

-

Calculation of Enthalpy of Formation (ΔfH°): The enthalpy of formation is calculated using the atomization method. This involves calculating the E0 for this compound and its constituent atoms (carbon, hydrogen, and iodine) in their standard states. The enthalpy of atomization is then determined, and by combining this with the known experimental enthalpies of formation of the gaseous atoms, the enthalpy of formation of the molecule is calculated.

Mandatory Visualizations

Caption: Reaction coordinate diagram for the formation of this compound.

Caption: Workflow for determining reaction enthalpy via gas-phase equilibrium.

Caption: Workflow for G3B3 computational thermochemistry.

References

An In-depth Technical Guide to the Stereoisomers of 1,2-Diiodobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 1,2-diiodobutane, a chiral organoiodine compound. Due to a lack of specific experimental data in readily available literature, this document outlines the theoretical basis of its stereochemistry, proposes experimental protocols for synthesis and separation based on established chemical principles, and presents general characterization techniques.

Introduction to the Stereochemistry of this compound

This compound possesses a single chiral center at the second carbon atom (C2), the carbon atom to which one of the iodine atoms is attached. This chirality arises because the C2 is bonded to four different groups: an iodine atom, a hydrogen atom, an ethyl group (-CH2CH3), and an iodomethyl group (-CH2I). Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-1,2-diiodobutane and (S)-1,2-diiodobutane.

Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they exhibit different behavior when interacting with other chiral entities, including plane-polarized light, chiral catalysts, and biological systems. This differentiation is of paramount importance in the fields of pharmacology and drug development, where the stereochemistry of a molecule can significantly influence its therapeutic efficacy and toxicological profile.

Diagram of the Enantiomers of this compound

Commercial Availability and Technical Guide for 1,2-Diiodobutane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Diiodobutane, a vicinal diiodoalkane with the CAS number 53161-72-1, presents as a potentially valuable but commercially scarce building block in synthetic chemistry. Unlike its readily available isomer, 1,4-diiodobutane, direct commercial sources for this compound are not prominent. This guide provides a comprehensive overview of its properties, a detailed experimental protocol for its synthesis via the iodination of 1-butene (B85601), and explores its potential applications in organic synthesis and drug development based on the known reactivity of vicinal dihalides. The information herein is intended to empower researchers to synthesize and utilize this compound for novel chemical exploration.

Physicochemical Properties and Data

While not commercially cataloged in detail by major suppliers, the fundamental properties of this compound have been calculated and are available through chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₄H₈I₂ | PubChem[1] |

| Molecular Weight | 309.92 g/mol | PubChem[1] |

| CAS Number | 53161-72-1 | PubChem[1] |

| Appearance | Not specified (likely a liquid) | Inferred |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Density | Not experimentally determined | - |

| Solubility | Insoluble in water; soluble in organic solvents | Inferred from similar compounds |

Commercial Unavailability and Custom Synthesis

A thorough investigation of major chemical supplier catalogs reveals a lack of direct commercial availability for this compound. Its isomer, 1,4-diiodobutane, is, in contrast, widely sold. For researchers requiring this compound, two primary avenues exist:

-

In-house Synthesis: Utilizing the synthetic protocol detailed in this guide.

-

Custom Synthesis: Engaging a specialized chemical synthesis company. Several companies offer custom synthesis services for compounds that are not commercially available.[2][3] These services can provide the desired quantity and purity of this compound, albeit at a potentially higher cost than a readily available chemical. Companies specializing in organo-iodine compounds may be particularly well-suited for this task.[4][5][6][7][8]

Detailed Experimental Protocol: Synthesis of this compound from 1-Butene

The synthesis of this compound can be achieved through the electrophilic addition of iodine to 1-butene. This reaction proceeds via a cyclic iodonium (B1229267) ion intermediate, leading to the anti-addition of two iodine atoms across the double bond.[9]

Reaction:

CH₃CH₂CH=CH₂ + I₂ → CH₃CH₂CH(I)CH₂(I)

Materials:

-

1-Butene (gas or condensed liquid)

-

Iodine (I₂)

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent

-

10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Gas dispersion tube (if using gaseous 1-butene)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of iodine in dichloromethane. Cool the solution in an ice bath.

-

Addition of 1-Butene:

-

If using gaseous 1-butene: Bubble a slow stream of 1-butene gas through the cooled iodine solution via a gas dispersion tube. Monitor the reaction by observing the disappearance of the purple color of the iodine.

-

If using condensed 1-butene: Add a pre-weighed amount of liquefied 1-butene dropwise to the cooled iodine solution using a dropping funnel.

-

-

Reaction Monitoring: Continue the addition of 1-butene until the characteristic purple color of the iodine solution has completely dissipated, indicating the consumption of the starting material.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Wash the organic layer with water, followed by a wash with brine to remove any remaining aqueous contaminants.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Remove the dichloromethane solvent using a rotary evaporator to yield the crude this compound.

-

-

Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Iodine is corrosive and can cause stains. Handle with care.

-

1-Butene is a flammable gas. Ensure there are no ignition sources nearby.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care and containment.

Potential Applications in Organic Synthesis and Drug Development

Vicinal dihalides are versatile intermediates in organic synthesis.[10] While specific applications for this compound are not well-documented, its reactivity can be inferred from similar compounds.

a) Dehalogenation to form Alkenes:

Treatment of this compound with a reducing agent, such as zinc dust, will result in the formation of 1-butene.[11] This reaction can be useful for the protection and subsequent regeneration of a double bond.

b) Elimination Reactions to form Vinyl Iodides:

Under basic conditions, this compound can undergo elimination of one equivalent of hydrogen iodide to form a mixture of vinyl iodides (1-iodo-1-butene and 2-iodo-1-butene). These vinyl iodides can then participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form more complex molecules.

c) Nucleophilic Substitution Reactions:

The carbon-iodine bonds in this compound are susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups, such as azides, cyanides, and thiols, which are important functionalities in drug molecules. The sequential substitution of the two iodine atoms could allow for the synthesis of bifunctional molecules.

Logical Relationships and Experimental Workflows

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound from 1-Butene and Iodine.

Diagram 2: Experimental Workflow for the Synthesis of this compound

Caption: Step-by-step workflow for the laboratory synthesis of this compound.

Diagram 3: Potential Reaction Pathways of this compound

Caption: Overview of the primary reaction types available to this compound.

Conclusion

References

- 1. This compound | C4H8I2 | CID 143014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Everything you need to Know About Custom Synthesis [chemxpert.com]

- 3. Custom Synthesis | @rtMolecule [artmolecule.fr]

- 4. Organic Iodine Compounds(List of Products) – 株式会社合同資源 [godoshigen.co.jp]

- 5. rockchemicalsinc.com [rockchemicalsinc.com]

- 6. Homepage | Iofina [iofina.com]

- 7. Iodine Compounds - Iodine compounds distribution for pharmaceutical [vinyl.hu]

- 8. Iodine-based Chemical Products - Distributor & Supplier | TODINI [todini.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Explain the preparation of alkenes from vicinal dihalides class 11 chemistry CBSE [vedantu.com]

Technical Guide on the Safety and Handling of 1,2-Diiodobutane

Introduction

1,2-Diiodobutane (CAS No. 53161-72-1) is an organoiodine compound with the molecular formula C4H8I2.[1] Organoiodine compounds are a class of molecules that have a carbon-iodine bond, which is the weakest of the carbon-halogen bonds. This inherent weakness makes them useful reagents in organic synthesis but also means they can be reactive and potentially unstable.[2][3] Samples of organoiodine compounds may appear yellow due to decomposition and the release of elemental iodine.[2] Due to the limited specific toxicological data for this compound, a cautious approach to handling is imperative.

Physical and Chemical Properties

A summary of the known physical and chemical properties for this compound is provided below. This data is primarily from computational models and should be used as a guide.

| Property | Value | Source |

| Molecular Formula | C4H8I2 | [1] |

| Molecular Weight | 309.92 g/mol | [1] |

| CAS Number | 53161-72-1 | [1] |

| Boiling Point | 230.1°C at 760 mmHg | [4] |

| Density | 2.337 g/cm³ | [4] |

| Flash Point | 104.3°C | [4] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C (Predicted) | [4] |

| Refractive Index | 1.618 | [4] |

Hazard Identification and Classification (Inferred)

As no specific hazard data exists for this compound, the following information is extrapolated from its isomer, 1,4-diiodobutane (B107930), and general knowledge of organoiodine compounds. It is recommended to handle this compound as a substance with at least these potential hazards.

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon contact.[5]

-

Eye Irritation: May cause serious eye irritation.[5]

-

Respiratory Irritation: Vapors or mists may cause respiratory tract irritation.[5]

-

Toxicity: While not confirmed, organoiodine compounds can present toxicological risks.[6] In one study, the related compound 1,4-diiodobutane showed cytotoxic effects on human hepatocellular carcinoma (HepG2) cells.[7]

GHS Classification (for 1,4-Diiodobutane):

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Source:[5]

Handling and Storage

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Handle with chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after.

-

-

Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, a respirator with an appropriate organic vapor cartridge may be necessary.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid inhalation of vapor or mist.

-

Keep away from heat, sparks, and open flames.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated place.[8]

-

Keep container tightly closed to prevent leakage.

-

Protect from light, as organoiodine compounds can be light-sensitive.

-

Incompatible Materials: Strong oxidizing agents.[8]

First Aid Measures (Inferred)

The following first aid measures are based on general protocols for hazardous chemicals and data for related compounds. Seek immediate medical attention for any exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Accidental Release and Disposal

Accidental Release

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see Section 4.2).

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Do not let the product enter drains.

Disposal

-

Disposal of this compound and any contaminated materials must be in accordance with all applicable federal, state, and local regulations.

-

Dispose of waste through a licensed hazardous waste disposal company.

Experimental Protocols and Visualizations

Due to the lack of specific experimental data for this compound, detailed, validated protocols cannot be provided. The following represents a generalized workflow for handling potentially hazardous liquid chemicals.

General Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of a potentially hazardous liquid chemical like this compound in a research setting.

Signaling Pathways

There is currently no available research on the specific toxicological mechanisms or signaling pathways affected by this compound. A study on related diiodoalkanes demonstrated cytotoxicity in HepG2 cells, but did not elucidate the specific molecular pathways involved.[7] Therefore, no signaling pathway diagram can be accurately created at this time. Researchers should be aware of the potential for uncharacterized biological activity.

Conclusion

While this compound may be a useful synthetic intermediate, the significant lack of safety and toxicological data necessitates a highly cautious approach. This guide provides a framework for its safe handling based on the properties of related compounds and general principles of laboratory safety. It is crucial for researchers, scientists, and drug development professionals to treat this compound as a potentially hazardous substance and to implement stringent safety protocols to minimize exposure and risk. Further research into the toxicological properties of this compound is strongly encouraged.

References

- 1. This compound | C4H8I2 | CID 143014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 3. Iodine compounds - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. 1,4-Diiodobutane | C4H8I2 | CID 12337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organoiodine Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Reactivity of 1,2-Diiodobutane with Common Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of 1,2-diiodobutane with a range of common laboratory reagents. The vicinal diiodide functionality of this molecule makes it a versatile substrate for various transformations, primarily elimination and substitution reactions, which are of significant interest in synthetic organic chemistry and drug development. This document outlines the key reactive pathways, provides detailed experimental protocols for representative reactions, summarizes quantitative data, and presents visual diagrams of reaction mechanisms and workflows.

Core Reactivity Principles: Elimination vs. Substitution

The reactivity of this compound is dominated by two competing pathways: bimolecular elimination (E2) and bimolecular nucleophilic substitution (SN2). The outcome of the reaction is highly dependent on the nature of the reagent used (base vs. nucleophile), its steric bulk, and the reaction conditions.

Elimination Reactions (E2): Treatment of this compound with a strong base typically leads to a dehydroiodination reaction, forming a vinyl iodide intermediate, which can then undergo a second elimination to yield an alkyne. The regioselectivity of the initial elimination is governed by the steric hindrance of the base.

-

Non-bulky bases (e.g., sodium ethoxide) tend to favor the formation of the more substituted, thermodynamically more stable Zaitsev product.

-

Bulky bases (e.g., potassium tert-butoxide) favor the formation of the less substituted, kinetically favored Hofmann product due to steric hindrance.[1][2]

Substitution Reactions (SN2): In the presence of a good nucleophile that is a relatively weak base, this compound can undergo nucleophilic substitution. The reaction proceeds via an SN2 mechanism, involving a backside attack by the nucleophile, resulting in an inversion of stereochemistry at the electrophilic carbon.[3][4] Given the presence of two leaving groups, both mono- and di-substitution products are possible, depending on the stoichiometry of the nucleophile.

Reactions with Common Reagents: A Quantitative Overview

The following sections detail the reactivity of this compound with various classes of common reagents, supported by quantitative data where available from analogous systems.

Elimination Reactions with Strong Bases

Strong bases are potent reagents for inducing elimination reactions in this compound, leading to the formation of unsaturated products.

Table 1: Elimination Reactions of Vicinal Dihalides with Strong Bases (Analogous Systems)

| Reagent | Base Type | Expected Major Product(s) from this compound | Typical Yield (%) | Reference(s) |

| Potassium tert-Butoxide (KOtBu) | Bulky, Strong | 1-Iodo-1-butene (Hofmann product) | ~80-90 (for analogous systems) | [1] |

| Sodium Ethoxide (NaOEt) | Non-bulky, Strong | 2-Iodo-1-butene/2-Iodo-2-butene (Zaitsev products) | Variable | [2] |

| Sodium Amide (NaNH₂) | Strong, Non-bulky | 1-Butyne | Moderate to Good (for analogous systems) | [5] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Non-nucleophilic, Strong | 1-Iodo-1-butene and/or 2-Iodo-butenes | Good (for analogous systems) | [6] |

Experimental Protocol 1: Dehydroiodination of a Vicinal Diiodide with Potassium tert-Butoxide (Analogous Protocol)

Objective: To synthesize 1-iodo-1-butene from this compound via an E2 elimination reaction.

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator.

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq).

-

Dissolve the substrate in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation or column chromatography.

DOT Diagram 1: E2 Elimination of this compound

Caption: Generalized E2 elimination pathway of this compound.

Substitution Reactions with Nucleophiles

With appropriate nucleophiles, this compound can undergo SN2 reactions. The choice of solvent is crucial, with polar aprotic solvents generally favoring this pathway.

Table 2: Nucleophilic Substitution Reactions of Alkyl Halides (Analogous Systems)

| Reagent | Nucleophile | Expected Product(s) from this compound | Typical Yield (%) | Reference(s) |

| Sodium Azide (B81097) (NaN₃) | N₃⁻ | 1,2-Diazidobutane | Good to Excellent (for analogous systems) | [7] |

| Sodium Cyanide (NaCN) | CN⁻ | 1,2-Dicyanobutane | Moderate to Good (for analogous systems) | [8] |

| Sodium Thiophenoxide (NaSPh) | PhS⁻ | 1,2-Bis(phenylthio)butane | Good (for analogous systems) | [3] |

Experimental Protocol 2: Synthesis of 1,2-Diazidobutane from this compound (Analogous Protocol)

Objective: To synthesize 1,2-diazidobutane via a double SN2 reaction.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

-

Add sodium azide (2.2 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with water and then brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter and carefully concentrate the organic phase under reduced pressure. Caution: Organic azides can be explosive and should be handled with care.

-

The crude product can be used in subsequent steps or purified by careful column chromatography.

DOT Diagram 2: SN2 Reaction on this compound

Caption: SN2 reaction pathway for the mono-substitution of this compound.

Reactions with Metals

Vicinal dihalides react with certain metals to undergo dehalogenation, typically yielding an alkene.

Table 3: Dehalogenation of Vicinal Dihalides with Metals (Analogous Systems)

| Reagent | Metal | Expected Major Product from this compound | Typical Yield (%) | Reference(s) |

| Zinc (Zn) dust | Zinc | 1-Butene (B85601) | Good to Excellent | [6] |

| Magnesium (Mg) | Magnesium | 1-Butene | Good | [9] |

Experimental Protocol 3: Dehalogenation of a Vicinal Diiodide with Zinc Dust (Analogous Protocol)

Objective: To synthesize 1-butene from this compound.

Materials:

-

This compound

-

Zinc dust

-

Round-bottom flask, magnetic stirrer, condenser, gas collection apparatus.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend zinc dust (2.0 eq) in ethanol.

-

Heat the suspension to a gentle reflux.

-

Slowly add a solution of this compound (1.0 eq) in ethanol to the refluxing suspension.

-

The reaction is often exothermic and the formation of 1-butene gas will be observed.

-

Continue refluxing for 1-2 hours after the addition is complete to ensure full conversion.

-

The product, 1-butene, is a gas at room temperature and can be collected in a cold trap or used directly in a subsequent reaction.

-

The reaction mixture can be filtered to remove excess zinc and zinc iodide salts.

DOT Diagram 3: Dehalogenation Workflow

Caption: Experimental workflow for the dehalogenation of this compound.

Conclusion

This compound is a reactive and versatile substrate in organic synthesis. Its reactions are primarily dictated by the nature of the attacking reagent, leading to either elimination or substitution products. By carefully selecting the base or nucleophile and controlling the reaction conditions, chemists can selectively synthesize a variety of valuable products, including alkenes, alkynes, diazides, and dinitriles. The protocols and data presented in this guide, largely based on analogous and well-established transformations of similar substrates, provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further optimization for specific applications may be necessary to achieve desired yields and selectivities.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. brainly.com [brainly.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Potential Applications of 1,2-Diiodobutane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,2-Diiodobutane (CAS No: 53161-72-1) is a vicinal diiodoalkane whose synthetic potential, while not extensively documented, can be inferred from the well-established chemistry of analogous dihaloalkanes. This technical guide explores the prospective applications of this compound as a versatile building block in organic synthesis. Key potential applications include the synthesis of substituted five-membered heterocycles, such as pyrrolidines and tetrahydrofurans, through sequential nucleophilic substitution reactions, and the formation of conjugated dienes via double dehydrohalogenation. This document provides a detailed examination of the underlying reaction mechanisms, presents quantitative data from analogous transformations to predict synthetic outcomes, and offers detailed experimental protocols for these proposed applications.

Introduction to this compound

This compound is an organoiodine compound featuring two iodine atoms on adjacent carbons of a butane (B89635) chain.[1] The presence of two reactive C-I bonds makes it a potent bifunctional electrophile. Iodine's nature as an excellent leaving group facilitates nucleophilic substitution reactions, while the vicinal arrangement of the halogens allows for efficient elimination reactions to form unsaturated systems. These characteristics position this compound as a valuable, albeit underutilized, precursor for synthesizing more complex molecular architectures relevant to pharmaceuticals and materials science.

Compound Properties:

-

Molecular Formula: C₄H₈I₂[1]

-

Molecular Weight: 309.915 g/mol [1]

-

CAS Number: 53161-72-1[1]

-

Structure: A four-carbon chain with iodine atoms at positions 1 and 2.

Core Synthetic Applications

The primary synthetic utility of this compound is projected to be in two main areas: heterocyclic synthesis and the formation of conjugated dienes.

Synthesis of Substituted Pyrrolidines and Tetrahydrofurans

The pyrrolidine (B122466) ring is a crucial structural motif in a vast number of biologically active natural products and pharmaceutical agents.[2][3] Similarly, the tetrahydrofuran (B95107) core is prevalent in many natural products with diverse biological activities.[4] this compound can serve as a C4 building block for the construction of these five-membered rings.

The general strategy involves a tandem SN2 reaction with a dinucleophile. For pyrrolidine synthesis, a primary amine acts as the dinucleophile. The reaction proceeds in two steps:

-

Intermolecular SN2 Reaction: The primary amine attacks one of the electrophilic carbons, displacing the first iodide ion to form a γ-iodoamine intermediate.

-

Intramolecular SN2 Reaction: The secondary amine of the intermediate then attacks the remaining carbon bearing an iodine atom, leading to ring closure and the formation of the substituted pyrrolidine.

A similar pathway can be envisioned for tetrahydrofuran synthesis using a 1,2-diol as the dinucleophile, proceeding through a γ-iodo ether intermediate.

Synthesis of Buta-1,3-diene

The 1,3-diene motif is a fundamental building block in organic chemistry, widely used in cycloaddition reactions (e.g., Diels-Alder) and as a monomer for synthetic rubbers.[5][6] Vicinal dihalides are classic precursors for unsaturated compounds via base-induced elimination reactions.[7][8]

This compound can be converted to buta-1,3-diene through a double dehydroiodination reaction. This transformation typically employs a strong, sterically hindered base (e.g., potassium tert-butoxide) to favor elimination over substitution. The reaction proceeds via two successive E2 eliminations:

-

First E2 Elimination: The base abstracts a proton from a carbon adjacent to a C-I bond, leading to the formation of a vinyl iodide intermediate (e.g., 1-iodobut-1-ene or 1-iodobut-2-ene).

-

Second E2 Elimination: A second equivalent of base removes another proton from the vinyl iodide, resulting in the formation of the conjugated diene system.

The stereochemistry of the starting material can influence the geometry of the resulting double bonds, as the E2 mechanism requires an anti-periplanar arrangement of the proton and the leaving group.[9]

Quantitative Data Presentation

While specific yield and selectivity data for reactions involving this compound are not prevalent in the literature, data from analogous syntheses using other dihaloalkanes can provide valuable benchmarks for potential efficiency.

Table 1: Synthesis of N-Heterocycles via Cyclization with Dihaloalkanes (Note: Data is for analogous reactions and may not directly reflect the performance of this compound.)

| Entry | Dihaloalkane | Nucleophile | Product | Yield (%) | Reference |

| 1 | 1,5-Dibromopentane | N-Benzylaniline | 1,2-Diphenylpiperidine | 55% | [10] |

| 2 | 1,4-Dibromobutane | N-Benzylaniline | 1,2-Diphenylpyrrolidine | 60% | [10] |

| 3 | N-(5-chloropentyl)benzamide | (Internal cyclization) | N-Benzoylpiperidine | 85% | [3] |

| 4 | N-(4-chlorobutyl)benzamide | (Internal cyclization) | N-Benzoylpyrrolidine | 89% | [3] |

Table 2: Synthesis of 2-Substituted 1,3-Butadienes (Note: This data is for a two-step synthesis starting from 1,4-dibromo-2-butene, illustrating yields for the final dehydrohalogenation step.)[11]

| Entry | Alkyl Group (R) | Precursor (3-Alkyl-4-bromo-1-butene) | Diene Product | Yield (%) |

| 1 | Benzyl | 3-Benzyl-4-bromo-1-butene | 2-Benzyl-1,3-butadiene | 67% |

| 2 | n-Hexyl | 3-(n-Hexyl)-4-bromo-1-butene | 2-(n-Hexyl)-1,3-butadiene | 62% |

| 3 | Isobutyl | 3-Isobutyl-4-bromo-1-butene | 2-Isobutyl-1,3-butadiene | 52% |

| 4 | Cyclohexyl | 3-Cyclohexyl-4-bromo-1-butene | 2-Cyclohexyl-1,3-butadiene | 78% |

Experimental Protocols

The following are detailed, representative protocols for the potential synthetic applications of this compound. These methods are based on established procedures for similar substrates.

Protocol 1: Synthesis of 1-Aryl-3-ethylpyrrolidine

Objective: To synthesize a substituted pyrrolidine via tandem nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Aniline (B41778) (or substituted aniline) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (B52724) (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous potassium carbonate (2.5 eq).

-

Add anhydrous acetonitrile to the flask, followed by the aniline derivative (1.1 eq).

-

Stir the suspension and add this compound (1.0 eq) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 1-aryl-3-ethylpyrrolidine.

Protocol 2: Synthesis of Buta-1,3-diene

Objective: To synthesize buta-1,3-diene via double dehydroiodination.

Materials:

-

This compound (1.0 eq)

-

Potassium tert-butoxide (t-BuOK) (2.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Pentane

-

Deionized water

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dry ice condenser, magnetic stirrer, and nitrogen inlet, add potassium tert-butoxide (2.2 eq) and anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension over 30 minutes.

-

Reaction Execution: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Buta-1,3-diene is a gas at room temperature (b.p. -4.4°C) and will be trapped by the dry ice condenser.

-

Product Collection: The gaseous product can be collected by bubbling the nitrogen outlet stream through a cold trap or a suitable solvent. Alternatively, for small-scale synthesis, the diene can be used in situ for a subsequent reaction (e.g., Diels-Alder).

-

Workup (for isolated product): To isolate the diene, carefully distill it from the reaction mixture into a cold collection flask. The collected condensate should be dried by passing it through a tube containing anhydrous CaCl₂.

-

Characterization: The product can be characterized by ¹H NMR spectroscopy in a deuterated solvent at low temperature.

Conclusion

While direct experimental data on the applications of this compound is limited, its structure strongly suggests its utility as a versatile C4 building block in organic synthesis. Based on the established reactivity of vicinal dihalides, its most promising applications lie in the stereoselective synthesis of substituted pyrrolidines and tetrahydrofurans, as well as the efficient production of buta-1,3-diene. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and develop novel synthetic methodologies utilizing this reagent, potentially unlocking new pathways to valuable chemical entities in drug discovery and materials science.

References

- 1. This compound [webbook.nist.gov]

- 2. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buta-1,3-diene [essentialchemicalindustry.org]

- 6. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 1,2-Diiodobutane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 1,2-diiodobutane. While a singular, definitive publication marking its initial synthesis is not prominent in the historical literature, its discovery is intrinsically linked to the broader advancements in organoiodine chemistry and the study of alkene halogenation in the late 19th and early 20th centuries. This document details the probable first synthetic routes, compiles key physical and thermodynamic data, and presents detailed experimental protocols for its preparation.

Historical Context and Discovery

The history of this compound is not marked by a singular moment of discovery but rather by the logical extension of well-established chemical principles. The foundational work in organoiodine chemistry began in the early 19th century, shortly after the element iodine was first isolated.[1] By the late 1800s, chemists like Conrad Willgerodt had already synthesized polyvalent organoiodine compounds, demonstrating a sophisticated understanding of iodine's reactivity.[1][2]

The most probable route to the first synthesis of this compound was through the electrophilic addition of iodine to butene. The halogenation of alkenes was a known reaction, providing a straightforward method for the preparation of vicinal dihalides.[3][4] Given the availability of butene isomers (1-butene and 2-butene) from the burgeoning petrochemical industry in the early 20th century, the synthesis of this compound would have been a routine application of this existing knowledge.

While the exact date of the first synthesis is unclear, one of the earliest significant studies detailing the properties of this compound was conducted by J.E. Cline and G.B. Kistiakowsky in 1937. Their work on the gaseous equilibrium between this compound, 1-butene (B85601), and iodine provided crucial thermodynamic data for the compound, indicating that it was a known and accessible chemical by that time.

Physicochemical and Thermodynamic Properties

A compilation of the known physical and thermodynamic properties of this compound is presented below.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈I₂ | [5][6] |

| Molecular Weight | 309.9153 g/mol | [5][6] |

| CAS Registry Number | 53161-72-1 | [5][6][7] |

| IUPAC Name | This compound | [7] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Units | Method | Reference |

| Enthalpy of Formation (gas, 298.15 K) | 12.3 ± 6.4 | kJ/mol | Cm | Cline and Kistiakowsky, 1937 |

| Enthalpy of Reaction (this compound <=> 1-Butene + I₂) | 50.2 ± 6.3 | kJ/mol | Cm | Cline and Kistiakowsky, 1937 |

| Enthalpy of Reaction (1-Butene + I₂ <=> this compound) | -50.2 ± 6.3 | kJ/mol | Cm | Cline and Kistiakowsky, 1937 |

Synthesis of this compound

The primary method for the synthesis of this compound is the electrophilic addition of iodine (I₂) to 1-butene or 2-butene.

Reaction Signaling Pathway

The reaction proceeds via a cyclic iodonium (B1229267) ion intermediate, which is subsequently opened by the nucleophilic attack of an iodide ion. This mechanism results in the anti-addition of the two iodine atoms across the double bond.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 3.2.4 – Halogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C4H8I2 | CID 143014 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 1,2-Diiodobutane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delves into the solubility characteristics of 1,2-diiodobutane in various organic solvents. Due to a notable absence of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive framework based on the well-established principles of alkyl halide solubility. It outlines detailed experimental protocols for determining solubility, presents a qualitative and extrapolated quantitative overview, and discusses the underlying intermolecular forces governing the dissolution process. This guide is intended to be a valuable resource for laboratory researchers and professionals in drug development who require a thorough understanding of the solubility behavior of this compound and structurally related compounds.

Introduction